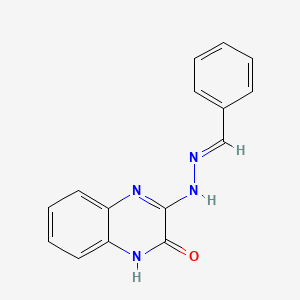

(E)-3-(2-benzylidenehydrazinyl)quinoxalin-2(1H)-one

Beschreibung

(E)-3-(2-Benzylidenehydrazinyl)quinoxalin-2(1H)-one is a quinoxalin-2(1H)-one derivative featuring a hydrazone moiety at the C-3 position. This structural motif is critical in medicinal chemistry, as hydrazone derivatives are known for diverse biological activities, including antimicrobial and anticonvulsant properties . The (E)-stereochemistry of the benzylidene group stabilizes the molecule through conjugation, reducing susceptibility to hydrolysis compared to (Z)-isomers .

Eigenschaften

IUPAC Name |

3-[(2E)-2-benzylidenehydrazinyl]-1H-quinoxalin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O/c20-15-14(17-12-8-4-5-9-13(12)18-15)19-16-10-11-6-2-1-3-7-11/h1-10H,(H,17,19)(H,18,20)/b16-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJJPBBSWHJSMDG-MHWRWJLKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=NNC2=NC3=CC=CC=C3NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=N/NC2=NC3=CC=CC=C3NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(E)-3-(2-benzylidenehydrazinyl)quinoxalin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, antimicrobial properties, and other biological effects of this compound, drawing from various research studies.

Synthesis of this compound

The synthesis of this compound typically involves the condensation of 3-hydrazino-1H-quinoxalin-2-one with an appropriate aromatic aldehyde. The general reaction can be summarized as follows:

This reaction is usually carried out in an alcoholic solvent under reflux conditions, leading to the formation of the desired hydrazone derivative with good yields.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of quinoxaline derivatives, including this compound. The compound has shown promising activity against a range of bacterial and fungal strains.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 12.5 µg/mL | Moderate |

| Escherichia coli | 25 µg/mL | Moderate |

| Candida albicans | 15 µg/mL | Moderate |

| Pseudomonas aeruginosa | 30 µg/mL | Low |

Studies indicate that the compound exhibits moderate antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, while showing lower efficacy against Gram-negative bacteria such as Pseudomonas aeruginosa .

The antimicrobial action of this compound is believed to involve disruption of microbial cell membranes and interference with metabolic processes. The presence of the hydrazine moiety is thought to enhance its ability to penetrate bacterial cell walls, leading to increased efficacy against certain pathogens .

Anti-inflammatory Properties

In addition to its antimicrobial activity, this compound has been reported to exhibit anti-inflammatory effects. Research indicates that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various biological models .

Case Studies

A notable study evaluated the compound's effectiveness in a murine model of infection. Mice treated with this compound showed a significant reduction in bacterial load compared to untreated controls, highlighting its potential as an antimicrobial agent .

Another investigation focused on its anti-inflammatory properties in vitro, where it was shown to reduce nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), suggesting a mechanism for its anti-inflammatory activity .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

Key Observations :

- Antimicrobial Activity : Aliphatic hydrazones (e.g., isopropylidene) exhibit superior antibacterial activity compared to aromatic hydrazones, likely due to improved membrane permeability .

- Anticonvulsant Activity : Electron-deficient substituents (e.g., nitro groups) on the benzylidene moiety enhance anticonvulsant efficacy by stabilizing charge-transfer interactions with neuronal receptors .

Spectral and Stability Comparisons

Table 3: Spectral Data and Stability Profiles

Key Observations :

- NMR Signatures : The N=CH proton in the benzylidene hydrazine appears as a singlet near δ 8.35, distinct from styryl protons (δ 6.90–7.20) .

- Stability: Quinoxalinone derivatives with electron-donating groups (e.g., –OCH₃) exhibit lower photostability due to increased electron density facilitating radical formation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (E)-3-(2-benzylidenehydrazinyl)quinoxalin-2(1H)-one, and how do reaction conditions influence yield and purity?

- Methodology :

-

Schiff base formation : React 3-hydrazinoquinoxalin-2(1H)-one with benzaldehyde derivatives in ethanol under reflux (95°C, 3 hours). Precipitation and recrystallization yield the target compound .

-

Microwave-assisted synthesis : Microwave irradiation (30–60 minutes) accelerates condensation, improving reaction efficiency and reducing side products compared to conventional heating .

-

Optimization : Use polar solvents (e.g., DMF) and catalysts (e.g., K₂S₂O₈) for C-3 functionalization. Substituents at the N-1 position (e.g., ethoxycarbonylmethyl) can alter yields by 15–20% under oxidative conditions .

- Data Table :

Q. What analytical techniques are critical for characterizing the structural integrity of this compound and its derivatives?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR confirms hydrazone linkage (δ 8.5–10.0 ppm for imine protons) and quinoxalinone backbone .

- Mass Spectrometry : HRMS validates molecular weight and fragmentation patterns, distinguishing regioisomers .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for understanding bioactivity .

Q. How is the antibacterial activity of this compound evaluated, and what are the key findings from in vitro studies?

- Methodology :

- Agar dilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using ofloxacin as a reference (MIC = 0.5–2 µg/mL) .

- Structure-activity trends :

- Electron-withdrawing groups (e.g., -Cl) on the benzylidene moiety enhance activity (MIC = 4–8 µg/mL) .

- Antifungal potency is highest with isopropylidene substituents (MIC = 16 µg/mL against C. albicans) .

Advanced Research Questions

Q. What strategies are employed to resolve contradictory data in the antimicrobial efficacy of structurally similar quinoxalinone derivatives?

- Methodology :

- Comparative MIC analysis : Test derivatives under standardized CLSI protocols to eliminate variability in inoculum size .

- QSAR modeling : Correlate substituent electronic effects (Hammett σ values) with bioactivity to identify critical functional groups .

- Crystallographic validation : Resolve steric clashes caused by bulky substituents (e.g., phenacyl) that reduce membrane penetration .

Q. How can visible-light-mediated photocatalysis be optimized for C3-H functionalization of quinoxalin-2(1H)-ones, including (E)-3-(2-benzylidenehydrazinyl) derivatives?

- Methodology :

-

Photocatalyst selection : Eosin Y (2 mol%) or 4CzIPN enables trifluoroalkylation using CF₃SO₂Na under air, avoiding metal catalysts .

-

Solvent optimization : Acetonitrile outperforms DMF in radical stabilization, achieving yields up to 82% .

-

Substrate scope : Electron-deficient quinoxalinones show higher reactivity due to enhanced radical stability (e.g., 4-NO₂ derivatives: 75% yield) .

- Data Table :

Q. What computational methods are integrated with experimental data to design multifunctional quinoxalinone derivatives targeting enzymes like aldose reductase?

- Methodology :

- Docking simulations : AutoDock Vina predicts binding poses of C3-acylated derivatives in the ALR2 active site (ΔG = −9.2 kcal/mol for 6e) .

- ADME prediction : SwissADME evaluates logP (2.1–3.5) and BBB permeability to prioritize CNS-active candidates .

- Antioxidant synergy : DFT calculations confirm radical scavenging by phenolic substituents (BDE = 85–90 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.